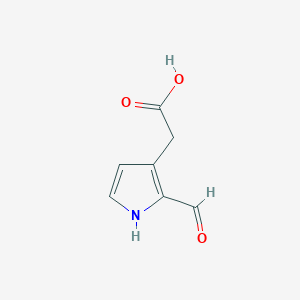
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is a heterocyclic organic compound featuring a pyrrole ring with a formyl group at the 2-position and an acetic acid moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid typically involves the condensation of pyrrole derivatives with aldehydes under controlled conditions. One common method includes the reaction of 2-formylpyrrole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(2-Carboxy-1H-pyrrol-3-yl)acetic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-3-yl)acetic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Formyl-1H-pyrrol-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid exerts its effects is primarily through its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Comparison: Compared to its analogs, 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and reactivity.
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-(2-formyl-1H-pyrrol-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO3/c9-4-6-5(1-2-8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11) |
Clé InChI |
PKVNNGSALDGTAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


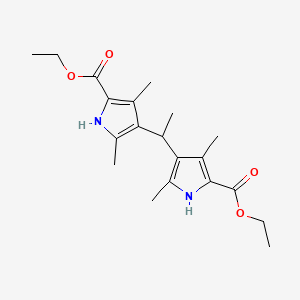
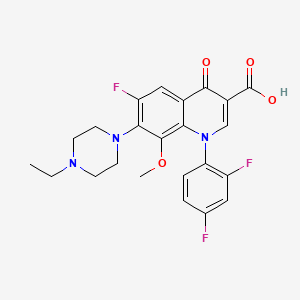
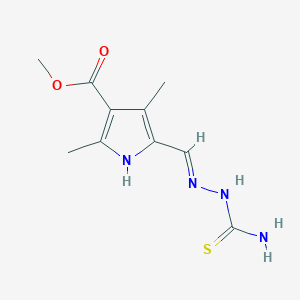
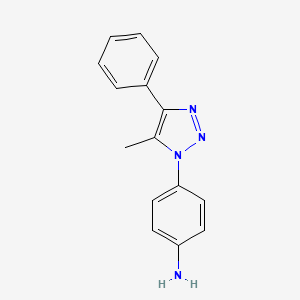
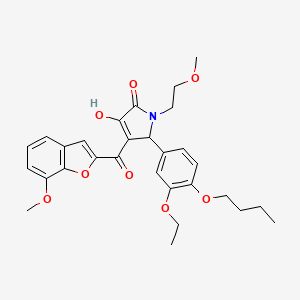
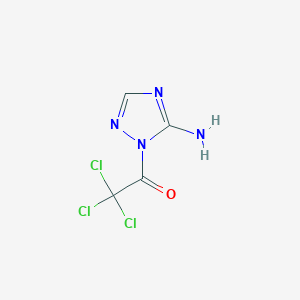
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
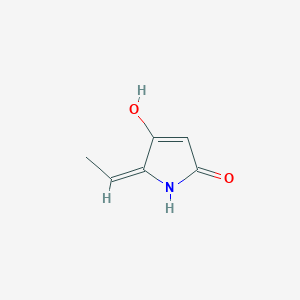
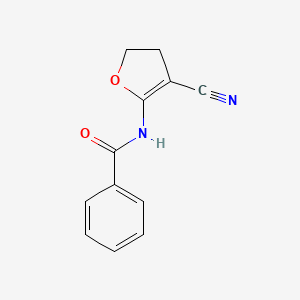

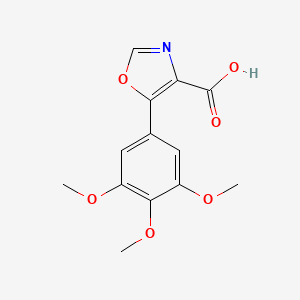
![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
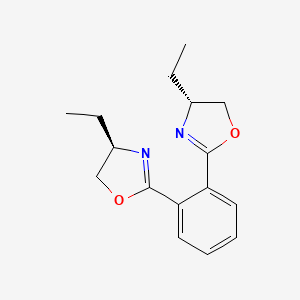
![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
